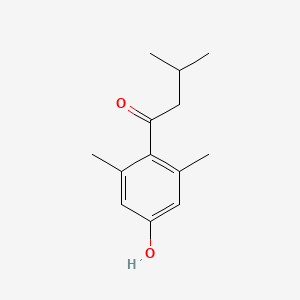

1-(4-Hydroxy-2,6-dimethylphenyl)-3-methylbutan-1-one

Description

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-(4-hydroxy-2,6-dimethylphenyl)-3-methylbutan-1-one |

InChI |

InChI=1S/C13H18O2/c1-8(2)5-12(15)13-9(3)6-11(14)7-10(13)4/h6-8,14H,5H2,1-4H3 |

InChI Key |

MRBYLJBGMJTXOD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)CC(C)C)C)O |

Origin of Product |

United States |

Preparation Methods

Acylation of 4-Hydroxy-2,6-dimethylphenol with 3-Methylbutanoyl Chloride

The most commonly reported method for synthesizing 1-(4-Hydroxy-2,6-dimethylphenyl)-3-methylbutan-1-one involves the Friedel-Crafts acylation of 4-hydroxy-2,6-dimethylphenol with 3-methylbutanoyl chloride. This reaction typically requires:

- A Lewis acid catalyst such as aluminum chloride (AlCl3) or a suitable base catalyst to facilitate acylation.

- Controlled temperature conditions (often 0–30°C) to maximize yield and minimize side reactions.

- An inert solvent environment, often dichloromethane or similar, to dissolve reactants and control reaction kinetics.

This method yields the ketone product with high regioselectivity due to the directing effects of the hydroxyl and methyl groups on the aromatic ring.

Alkylation of 4-Hydroxy-2,6-dimethylphenol with 3-Methylbutan-1-one

An alternative synthetic route involves the alkylation of 4-hydroxy-2,6-dimethylphenol with 3-methylbutan-1-one under basic conditions:

- Use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

- Aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate nucleophilic substitution.

- Reaction temperatures maintained between ambient and reflux, depending on solvent boiling point.

This method enables the formation of the carbon-carbon bond linking the phenol ring to the butanone moiety, producing the target compound with good yields.

Catalytic Processes in Industrial Synthesis

On an industrial scale, catalytic methodologies are employed to improve efficiency and yield:

- Transition metal catalysts such as palladium on carbon (Pd/C) or other palladium complexes can catalyze coupling reactions under milder conditions.

- Catalytic hydrogenation or carbonylation steps may be integrated to streamline synthesis.

- Continuous flow reactors and optimized process parameters reduce by-product formation and enhance purity.

These catalytic approaches are designed to be scalable, cost-effective, and environmentally sustainable.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | AlCl3, Pd/C, or strong bases (NaH, t-BuOK) | Choice depends on synthetic route |

| Solvent | Dichloromethane, DMSO, THF | Aprotic solvents preferred |

| Temperature | 0–30°C (acylation), ambient to reflux (alkylation) | Controlled to minimize side reactions |

| Reaction Time | Several hours to overnight | Monitored by TLC or LC-MS |

| Work-up | Aqueous quench, extraction, drying | Purification by column chromatography |

Chemical Reaction Analysis

The key reactions involved in the synthesis include:

- Friedel-Crafts Acylation: Electrophilic aromatic substitution introducing the 3-methylbutanoyl group onto the phenol ring.

- Nucleophilic Alkylation: Formation of C–C bond via base-promoted reaction between phenolate ion and butanone derivative.

- Catalytic Coupling: Transition metal-catalyzed cross-coupling to form the ketone linkage efficiently.

Subsequent purification steps ensure the removal of unreacted starting materials and by-products.

Research Findings and Data

Recent research emphasizes:

- The importance of reaction condition optimization to maximize yield and selectivity.

- Use of palladium-catalyzed methods to reduce harsh reagents and improve environmental profile.

- Structural confirmation of the product via NMR, IR, and mass spectrometry, confirming the molecular formula C13H18O2 and molecular weight 206.28 g/mol.

- The compound’s potential as an intermediate for pharmaceuticals and specialty chemicals, motivating the development of efficient synthetic routes.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Friedel-Crafts Acylation | 4-Hydroxy-2,6-dimethylphenol, 3-methylbutanoyl chloride, AlCl3, DCM, 0–30°C | High regioselectivity, well-established | Use of corrosive Lewis acid, moisture sensitive |

| Alkylation under Basic Conditions | 4-Hydroxy-2,6-dimethylphenol, 3-methylbutan-1-one, NaH or t-BuOK, DMSO or THF | Avoids acid catalysts, milder conditions | Requires strong base, potential side reactions |

| Catalytic Industrial Process | Pd/C catalyst, optimized solvents and temperatures | Scalable, environmentally friendly | Requires catalyst recovery, cost considerations |

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-2,6-dimethylphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the butanone side chain can be reduced to form an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products

Oxidation: Formation of 1-(4-Hydroxy-2,6-dimethylphenyl)-3-methylbutan-2-one.

Reduction: Formation of 1-(4-Hydroxy-2,6-dimethylphenyl)-3-methylbutanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Hydroxy-2,6-dimethylphenyl)-3-methylbutan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2,6-dimethylphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects

- Hydroxyl Groups : The target compound’s 4-hydroxyl group enhances solubility via hydrogen bonding, contrasting with methoxy () or chloro () substituents, which reduce polarity. However, hydroxylated analogs may exhibit faster metabolic clearance compared to acetylated derivatives ().

- In contrast, mono-methyl analogs () may exhibit greater conformational flexibility.

- Electron-Withdrawing Groups : Chloro substituents () increase molecular stability and lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility.

Biological Activity

1-(4-Hydroxy-2,6-dimethylphenyl)-3-methylbutan-1-one, also known as a phenolic compound, has garnered attention for its diverse biological activities. This compound features a hydroxyl group on a dimethyl-substituted phenyl moiety and a branched alkyl chain, which contribute to its potential therapeutic properties.

- Chemical Formula : C₁₃H₁₈O₂

- Molecular Weight : 206.28 g/mol

- Structure : The compound's structure allows for hydrogen bonding due to the presence of the hydroxyl group, influencing its solubility and reactivity.

Antioxidant Properties

The phenolic structure of 1-(4-Hydroxy-2,6-dimethylphenyl)-3-methylbutan-1-one is known for its ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. This property is crucial in preventing cellular damage and has implications in aging and various diseases related to oxidative stress .

Antimicrobial Activity

Research indicates that this compound may exhibit antimicrobial properties, making it a candidate for pharmaceutical applications. Its effectiveness against various pathogens needs further investigation to establish specific mechanisms of action .

Glucose Uptake Stimulation

In vitro studies have shown that compounds similar to 1-(4-Hydroxy-2,6-dimethylphenyl)-3-methylbutan-1-one can promote glucose uptake in HepG2 cells, comparable to established medications like rosiglitazone. This suggests a potential role in managing glucose levels in metabolic disorders .

PPAR-γ Partial Agonism

The compound has been identified as a partial agonist of PPAR-γ (Peroxisome Proliferator-Activated Receptor Gamma), which is involved in regulating glucose metabolism and lipid storage. Its weaker activation compared to full agonists may reduce side effects associated with lipid accumulation .

Case Studies and Experimental Data

Several studies have explored the biological activity of 1-(4-Hydroxy-2,6-dimethylphenyl)-3-methylbutan-1-one:

The mechanisms through which 1-(4-Hydroxy-2,6-dimethylphenyl)-3-methylbutan-1-one exerts its biological effects involve:

- Antioxidant Activity : Neutralization of reactive oxygen species (ROS).

- Receptor Interaction : Binding to PPAR-γ and influencing metabolic pathways.

Further research is essential to elucidate the precise biochemical pathways involved and the compound's efficacy in clinical settings.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-(4-Hydroxy-2,6-dimethylphenyl)-3-methylbutan-1-one, and how can reaction efficiency be optimized?

- Methodological Answer: A viable approach involves nucleophilic substitution or Friedel-Crafts acylation, leveraging conditions similar to those used for structurally related butanones. For example, potassium carbonate (K₂CO₃) as a base in anhydrous acetone or tetrahydrofuran (THF) can facilitate efficient coupling of the phenolic moiety with the ketone precursor. Reaction monitoring via thin-layer chromatography (TLC) and optimization of temperature (e.g., 60–80°C) are critical for yield improvement. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what key spectral markers should researchers expect?

- Methodological Answer:

- ¹H NMR: Anticipate distinct peaks for aromatic protons (δ 6.5–7.0 ppm, split due to substituents), methyl groups (δ 1.2–2.5 ppm), and hydroxyl protons (δ 5.0–5.5 ppm, broad).

- FT-IR: A strong carbonyl (C=O) stretch near 1,680–1,720 cm⁻¹ and phenolic O-H stretch at 3,200–3,500 cm⁻¹.

- Mass Spectrometry (MS): Molecular ion peak matching the molecular weight (e.g., 220.27 g/mol) and fragmentation patterns consistent with the loss of methyl or hydroxyl groups.

Cross-validation with high-resolution mass spectrometry (HRMS) is advised to confirm molecular formula .

Q. What storage conditions are optimal to maintain the compound’s stability for long-term studies?

- Methodological Answer: Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation or hygroscopic degradation. Pre-dry solvents and matrices used in formulations to minimize hydrolytic decomposition. Stability should be periodically verified via HPLC or NMR .

Q. How can reverse-phase HPLC be optimized for quantifying this compound in complex mixtures?

- Methodological Answer: Use a C18 column with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v, pH 4.6). Adjust flow rate (1.0 mL/min) and detection wavelength (UV ~270 nm for phenolic absorption). Validate the method with spiked recovery experiments and calibration curves (R² > 0.995) .

Advanced Research Questions

Q. How can contradictions between computational predictions (e.g., LogP, solubility) and experimental data be resolved?

- Methodological Answer:

- LogP Discrepancies: Compare experimental LogP (via shake-flask or HPLC-derived methods) with computational tools (e.g., ChemAxon, ACD/Labs). Adjust atomic contribution parameters based on substituent effects (e.g., methyl vs. hydroxyl groups).

- Solubility Conflicts: Perform temperature-dependent solubility studies in buffered solutions (pH 1–10) and validate with dynamic light scattering (DLS) for aggregation detection. Reference NIST solubility databases for analogous compounds .

Q. What crystallographic strategies are effective in resolving molecular conformation, and how are SHELX programs applied?

- Methodological Answer: Single-crystal X-ray diffraction with SHELXL refinement is ideal. Challenges include handling twinning (via TWIN/BASF commands) and disorder in methyl/phenolic groups. Use Hirshfeld surface analysis to map intermolecular interactions. Publish CIF files with deposition codes for reproducibility .

Q. How can hydrogen-bonding networks and crystallographic packing be systematically analyzed?

- Methodological Answer: Generate Mercury (CCDC) visualizations of H-bonding motifs (e.g., O-H···O distances ~2.6–2.8 Å). Compare packing coefficients with similar diaryl ketones. Thermal ellipsoid plots from SHELXL refine anisotropic displacement parameters to assess thermal motion .

Q. What systematic approaches address discrepancies in reported bioactivity data across studies?

- Methodological Answer:

- Assay Standardization: Replicate assays under controlled conditions (e.g., fixed cell lines, serum-free media).

- Structural Analog Comparison: Test derivatives (e.g., methoxy vs. hydroxyl substitutions) to isolate substituent effects.

- Meta-Analysis: Use tools like PRISMA to evaluate bias in literature data, focusing on studies with validated purity (>95% by HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.